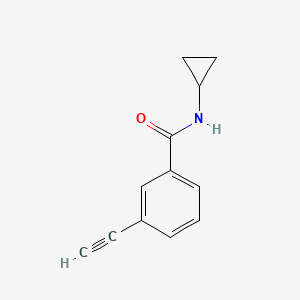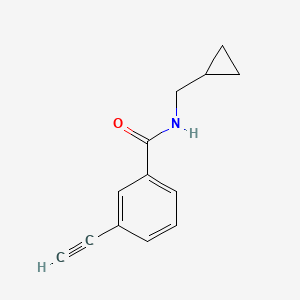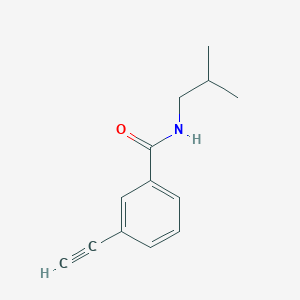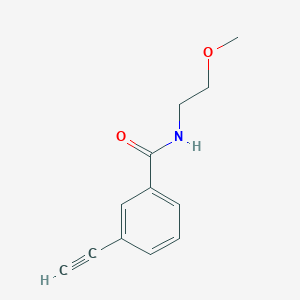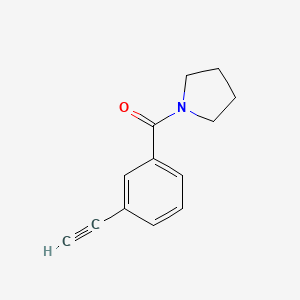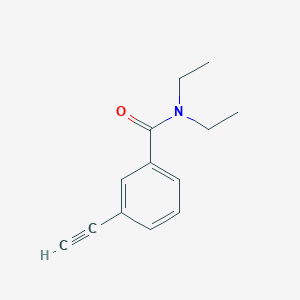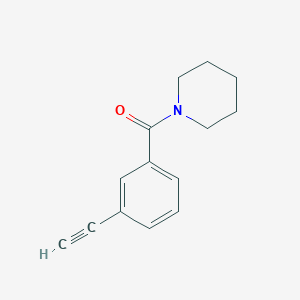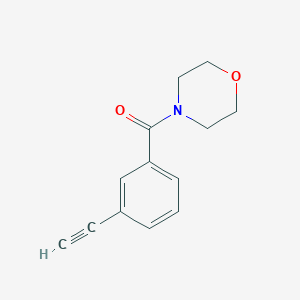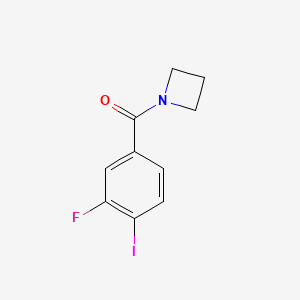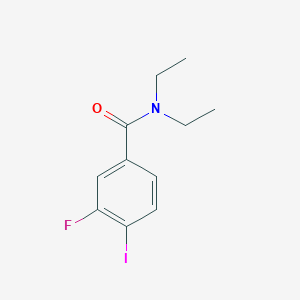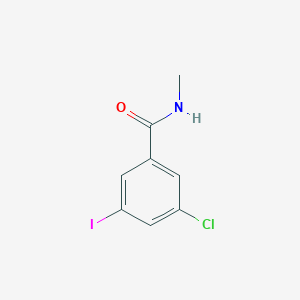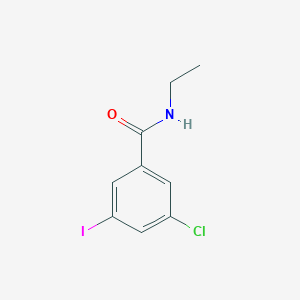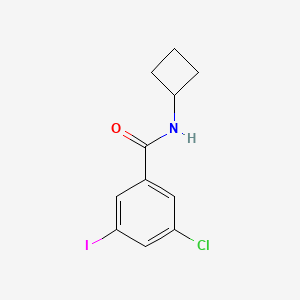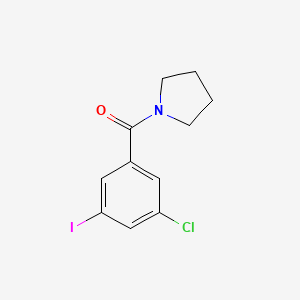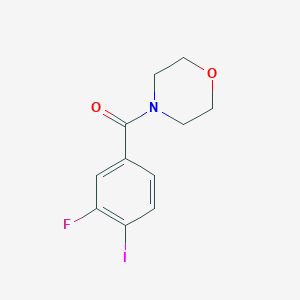
(3-Fluoro-4-iodophenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-iodophenyl)(morpholino)methanone is an organic compound that features a fluorine and iodine-substituted phenyl ring attached to a morpholino group via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodophenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-iodoaniline and morpholine.
Formation of Intermediate: The 3-fluoro-4-iodoaniline undergoes a reaction with a suitable carbonyl source, such as phosgene or a phosgene equivalent, to form an intermediate isocyanate.
Final Product Formation: The intermediate isocyanate then reacts with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Fluoro-4-iodophenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are typically biaryl compounds with the morpholino group intact.
科学研究应用
Chemistry
In chemistry, (3-Fluoro-4-iodophenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the morpholino group can enhance the solubility and bioavailability of drug candidates. Additionally, the compound’s ability to undergo various chemical modifications makes it a versatile tool in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability or specific reactivity.
作用机制
The mechanism of action of (3-Fluoro-4-iodophenyl)(morpholino)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The morpholino group can facilitate binding to biological macromolecules, while the fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with targets.
相似化合物的比较
Similar Compounds
(3-Bromo-4-iodophenyl)(morpholino)methanone: Similar structure but with a bromine atom instead of fluorine.
(3-Chloro-4-iodophenyl)(morpholino)methanone: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(3-Fluoro-4-iodophenyl)(morpholino)methanone is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the morpholino group makes it a valuable compound for various applications, offering a balance of reactivity, stability, and bioavailability.
属性
IUPAC Name |
(3-fluoro-4-iodophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVDCWKTDSMOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
